molecular formula C21H22N4O3S2 B6553630 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040672-83-0

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553630
CAS No.: 1040672-83-0
M. Wt: 442.6 g/mol
InChI Key: PZUYRIJBJMWAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative with a pentyl group at position 3 and a sulfanyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 2. The thieno-pyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases or enzymes .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-3-4-5-11-25-20(26)18-16(10-12-29-18)22-21(25)30-13-17-23-19(24-28-17)14-6-8-15(27-2)9-7-14/h6-10,12H,3-5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYRIJBJMWAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel structure that integrates multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidinone core linked to a 1,2,4-oxadiazole moiety through a sulfanyl group. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Anticancer Potential : The thieno[3,2-d]pyrimidinone scaffold has been explored for its anticancer properties. Compounds in this class have demonstrated cytotoxic effects in vitro against melanoma cell lines, indicating potential for further development in cancer therapeutics .
  • Anti-inflammatory Effects : The incorporation of the oxadiazole moiety is associated with anti-inflammatory activity. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Antimicrobial Efficacy

A study evaluated several oxadiazole derivatives for their antibacterial properties. The results indicated that compounds featuring a methoxy group on the phenyl ring significantly enhanced antibacterial activity compared to their unsubstituted counterparts . The compound's structure suggests that the methoxy group may facilitate better interaction with bacterial cell membranes.

CompoundMIC (μg/mL)Target Bacteria
A0.125S. aureus
B0.250E. coli
C0.500Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related thieno[3,2-d]pyrimidinone derivatives against various cancer cell lines. One study reported IC50 values as low as 10 μM for certain derivatives against melanoma cells . These findings support further investigation into the compound's potential as an anticancer agent.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may act as an inhibitor for key enzymes involved in bacterial metabolism and inflammation.
  • Cell Membrane Disruption : The lipophilic nature of the methoxyphenyl group likely enhances the compound's ability to penetrate cell membranes, facilitating its antimicrobial and anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Position 3 Substituent Position 2 Substituent Position 5 Substituent Key Features
Target Compound Pentyl 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl None High lipophilicity (pentyl); electron-rich 4-methoxyphenyl for π-stacking
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl Benzylsulfanyl 4-Fluorophenyl Fluorine enhances electronegativity; benzyl group lacks heterocyclic rigidity
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one Prop-2-enyl (allyl) 3,5-Dimethylisoxazol-4-ylmethyl 4-Methylphenyl Methyl groups on oxazole reduce electronic effects; methylphenyl limits π-stacking
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one 3,4-Difluorobenzyl 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl (at C6) 5-Methyl Oxadiazole at C6 alters binding orientation; fluorobenzyl increases polarity
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Ethyl Sulfhydryl (-SH) Thiophen-2-yl Thiophene introduces electron-rich heterocycle; -SH group may enhance reactivity

Key Observations :

Position 3 Substituents: The pentyl group in the target compound confers higher lipophilicity (logP ~5.2 estimated) compared to shorter chains (e.g., ethyl, allyl), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Position 2 Substituents: The 4-methoxyphenyl-oxadiazole in the target compound provides a rigid, planar structure for π-π interactions, unlike benzyl or isoxazole groups in analogs . Oxadiazole rings (vs.

Biological Implications :

  • Analogs with aryl groups at position 5 (e.g., 4-fluorophenyl in ) show enhanced affinity for kinase ATP pockets, but the target compound’s lack of a C5 substituent may reduce steric hindrance, enabling broader target compatibility.
  • The thiophen-2-yl group in could enhance DNA intercalation due to sulfur’s lone pairs, whereas the target’s oxadiazole may favor hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.